2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furoyl group, a tetrahydroquinoline moiety, and an ethoxy group attached to the benzamide structure
Properties
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-11-12-19-16(15-17)7-5-13-25(19)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUUDRVFZDJLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Bond Formation Challenges
The steric hindrance at the tetrahydroquinoline’s C1 position necessitates careful selection of acylation conditions to prevent N-oxide formation. Additionally, the electron-deficient quinoline ring requires activating groups for efficient amide coupling.
Synthetic Route 1: Sequential Acylation and Amide Coupling
This route involves initial acylation of the tetrahydroquinoline amine followed by benzamide formation.
Step 1: Synthesis of 1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
Procedure :
- Reagents : 1,2,3,4-Tetrahydroquinolin-6-amine (1.0 eq), furan-2-carbonyl chloride (1.2 eq), triethylamine (2.5 eq), dichloromethane (DCM).
- Conditions : Dropwise addition of acyl chloride at 0°C, stirred for 4 h at 25°C.
- Workup : Washed with 5% NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 85–90% (white solid).
Characterization :
Step 2: Benzamide Formation
Procedure :
- Reagents : 1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq), 2-ethoxybenzoyl chloride (1.1 eq), DMAP (0.1 eq), DCM.
- Conditions : Reflux for 8 h under N₂ atmosphere.
- Workup : Extracted with 1M HCl, crystallized from ethanol/water (9:1).
Yield : 72–78% (pale yellow crystals).
Optimization Note : Excess benzoyl chloride (1.5 eq) improved yield to 82% but required additional washing steps to remove unreacted reagent.
Synthetic Route 2: One-Pot Tandem Reaction
An alternative method combines acylation and amide coupling in a single reactor, reducing purification steps.
Reaction Setup
Reagents :
- 1,2,3,4-Tetrahydroquinolin-6-amine (1.0 eq)
- Furan-2-carbonyl chloride (1.2 eq)
- 2-Ethoxybenzoic acid (1.1 eq)
- HATU (1.5 eq), DIPEA (3.0 eq), DMF
Procedure :
- Acylation : Add furan-2-carbonyl chloride to the amine in DMF at 0°C, stir for 2 h.
- In Situ Activation : Add HATU and DIPEA to generate the benzoyloxyphosphonium intermediate.
- Coupling : Introduce 2-ethoxybenzoic acid, stir at 25°C for 12 h.
Yield : 88–92% after recrystallization from acetone.
Advantages :
- Eliminates intermediate isolation.
- Higher overall yield due to reduced handling losses.
Crystallization and Purification Strategies
Solvent Screening
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/water (9:1) | 72 | 98.5 |
| Acetone/water (3:1) | 85 | 99.2 |
| Ethyl acetate/hexane (1:1) | 68 | 97.8 |
Data from indicate acetone/water mixtures provide optimal crystal morphology and purity.
Temperature Ramping
Cooling the reaction mixture from 55°C to 0°C over 4 hours (ΔT = 13.75°C/h) minimized occluded solvent, as evidenced by XRPD analysis.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, amide-NH)
- δ 7.89–7.82 (m, 4H, aromatic-H)
- δ 6.78 (dd, J = 3.5 Hz, 1H, furan-H)
- δ 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 1.42 (t, J = 7.0 Hz, 3H, CH₃).
¹³C NMR :
Industrial-Scale Process Considerations
Cost-Benefit Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Raw Material Cost ($/kg) | 1,200 | 1,050 |
| Cycle Time (h) | 24 | 18 |
| Waste Generated (kg/kg) | 8.5 | 5.2 |
Route 2 is preferable for large-scale production due to lower waste and faster throughput.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the furoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that similar compounds exhibit significant anticancer properties. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by influencing mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation.
The compound's effectiveness against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) has been documented in several studies .
Antimicrobial Activity
The compound demonstrates promising antimicrobial activity against a range of pathogens. Key findings include:
- Bacterial Inhibition : It exhibits significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Preliminary studies suggest potential antifungal properties, although further research is needed to confirm these effects.
The antimicrobial activity may be attributed to the structural features of the compound that enhance its interaction with microbial targets .
Synthesis and Characterization
The synthesis of 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies highlight the applications of this compound in various research settings:
- Anticancer Research : In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in specific cancer cell lines. The results indicate that it could serve as a lead compound for developing new anticancer agents .
- Antimicrobial Screening : A study involving a series of derivatives related to this compound demonstrated enhanced antimicrobial activity compared to standard treatments. The findings suggest that modifications in the chemical structure can lead to improved efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: By interacting with receptors, it can modulate their signaling pathways.
Pathway Involvement: It may be involved in various biochemical pathways, affecting cellular processes such as apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-5-yl]benzamide
Comparison
Compared to similar compounds, 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific structural configuration, which may result in different chemical reactivity and biological activity. The position of the furoyl group and the tetrahydroquinoline moiety can significantly influence its interaction with molecular targets and its overall pharmacological profile.
Biological Activity
2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a benzamide moiety linked to a tetrahydroquinoline and a furan-2-carbonyl group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Anticancer Activity : Studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The presence of the furan-2-carbonyl group may enhance this activity by modifying interactions with cellular targets.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : In vitro studies indicate that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells via the activation of caspases.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
Case Study: Anticancer Activity
A study evaluated the anticancer effects of a related compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The study highlighted the potential for further development into therapeutic agents for cancer treatment.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar benzamide derivatives. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chemical structure could enhance efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide?
- Methodological Answer : The compound's synthesis can be optimized using multi-step reactions, including amide coupling and cyclization. Key steps involve activating the furan-2-carbonyl group with coupling agents like HATU or DCC in anhydrous DMF or THF. Intermediate purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) and final recrystallization from ethanol can enhance purity (>95%) and yield. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of furan-2-carbonyl chloride) minimizes side products like unreacted intermediates .
Q. How should researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to verify proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH3 and ~4.0 ppm for OCH2) and aromatic resonances. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). X-ray crystallography (if crystalline) provides definitive 3D conformation, as demonstrated in related tetrahydroquinoline derivatives . Computational tools like DFT can predict molecular geometry and compare with experimental data .
Advanced Research Questions
Q. What in vitro assays are suitable for identifying biological targets, particularly enzyme inhibition?
- Methodological Answer :
- Enzyme Inhibition : Use recombinant human isoforms (e.g., nNOS, eNOS) expressed in Baculovirus-infected Sf9 cells. Measure NO production via a radioactive [3H]-citrulline assay or colorimetric Griess reagent. IC50 values can be determined using dose-response curves (1 nM–100 µM) .
- Receptor Binding : Perform competitive binding assays with fluorescent or radiolabeled ligands (e.g., [3H]-SR1078 for RORγ) to assess affinity .
Q. How do structural modifications to the tetrahydroquinoline core affect bioactivity and selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by:
- Substitution : Introduce electron-withdrawing groups (e.g., -F, -CF3) at the 4-position of the benzamide to enhance metabolic stability. Replace the ethoxy group with methoxy or isopropoxy to evaluate steric effects.
- Scaffold Hopping : Compare with analogues like N-(1-(ethylsulfonyl)-tetrahydroquinolin-6-yl) derivatives to assess sulfonamide vs. benzamide interactions .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites (e.g., nNOS or RORγ) and correlate with IC50 values .
Q. What strategies address discrepancies in biological activity data across assay conditions?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., HEK293 for transient transfection) and buffer conditions (pH 7.4, 37°C).
- Purity Verification : Confirm compound integrity via HPLC before assays; impurities >5% can skew results .
- Statistical Validation : Perform triplicate experiments with positive controls (e.g., L-NAME for NOS inhibition) and apply ANOVA to assess significance .
Q. How can metabolic stability and CYP450 interactions be evaluated preclinically?
- Methodological Answer :
- Microsomal Incubations : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion over 60 minutes via LC-MS/MS to calculate t1/2.
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to measure IC50 values. A shift >2-fold in presence vs. absence suggests inhibition .
Formulation and Physicochemical Challenges
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration.
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation to enhance bioavailability .
- Salt Formation : Convert to hydrochloride salt by treating with HCl in methanol, as done for related tetrahydroquinoline dihydrochlorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
